molecular formula C26H20N4O3 B265117 11-(3,4-dimethoxyphenyl)-14-methyl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one

11-(3,4-dimethoxyphenyl)-14-methyl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one

Cat. No.: B265117
M. Wt: 436.5 g/mol
InChI Key: WGMMUFYMZZBUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1’,2’:1,6]pyrimido[4,5-b]quinolin-14(5H)-one is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives

Preparation Methods

The synthesis of 7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1’,2’:1,6]pyrimido[4,5-b]quinolin-14(5H)-one typically involves multi-step reactions. One common synthetic route includes the reaction of 2-diaminomethylidenedimedone with aryl isocyanates to form the corresponding ureas. These ureas then undergo cyclization in the presence of sodium methoxide to yield the desired pyrimidoquinoline derivatives . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1’,2’:1,6]pyrimido[4,5-b]quinolin-14(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrimidoquinoline derivatives, such as:

Properties

Molecular Formula

C26H20N4O3

Molecular Weight

436.5 g/mol

IUPAC Name

11-(3,4-dimethoxyphenyl)-14-methyl-3,10,12,14-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaen-21-one

InChI

InChI=1S/C26H20N4O3/c1-29-18-10-6-4-8-16(18)23(31)22-25(29)28-24(15-12-13-20(32-2)21(14-15)33-3)30-19-11-7-5-9-17(19)27-26(22)30/h4-14H,1-3H3

InChI Key

WGMMUFYMZZBUDJ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N4C3=NC5=CC=CC=C54)C6=CC(=C(C=C6)OC)OC

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N4C3=NC5=CC=CC=C54)C6=CC(=C(C=C6)OC)OC

Origin of Product

United States

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